molecular formula C24H24N2O4S B2979008 N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide CAS No. 797776-09-1

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide

Cat. No. B2979008
CAS RN: 797776-09-1
M. Wt: 436.53
InChI Key: MTHIUEDEPMWVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide, also known as FAM-S, is a chemical compound that has been extensively studied for its potential applications in the field of biochemistry and molecular biology. This compound is a fluorescent probe that can be used to detect proteins and enzymes in biological samples.

Scientific Research Applications

Selective Mesylation and Nucleophilic Substitutions

Research demonstrates the effectiveness of methanesulfonamide derivatives in selective mesylation processes, which are crucial for differentiating amino groups within molecules. For instance, 1H-Benzotriazol-1-yl methanesulfonate has been identified as an efficient reagent for selectively mesylating primary amino groups over secondary amino groups, highlighting the compound's utility in organic synthesis (Sun Young Kim et al., 1999).

Fluorescent Compound Synthesis

Methanesulfonamide derivatives are also instrumental in synthesizing fluorescent compounds with potential applications in detecting mediums for ionizing radiation. For example, the synthesis and photophysical properties of 2,5-dibenzoxazolylphenols and related compounds, which exhibit excited state intramolecular proton-transfer fluorescence, have been explored, indicating the role of methanesulfonamide groups in enhancing proton donation (J. Kauffman & G. S. Bajwa, 1993).

Catalysis and Chemical Transformations

Methanesulfonamide derivatives have been utilized as catalysts and in chemical transformations. For instance, manganese dioxide-methanesulfonic acid systems have been developed for the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, demonstrating the compounds' utility in facilitating efficient chemical reactions (Xigong Liu et al., 2013).

Synthesis of Benzoxazoles and Other Heterocycles

Methanesulfonamide derivatives have been employed in the synthesis of heterocyclic compounds, such as benzoxazoles, which are significant in various pharmaceutical and material science applications. Research shows that methanesulfonic acid acts as an effective catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids, demonstrating the versatility of methanesulfonamide derivatives in organic synthesis (Dinesh Kumar et al., 2008).

properties

IUPAC Name

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-31(28,29)26(15-18-9-3-2-4-10-18)16-19(27)17-30-25-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,27H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHIUEDEPMWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide

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